1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea
Description
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a thiourea derivative characterized by a 4-iodophenyl group and a substituted ethyl chain bearing morpholino (a six-membered heterocycle containing oxygen and nitrogen) and pyridin-3-yl moieties. The iodine atom on the phenyl ring may enhance binding affinity in receptor interactions due to its electron-withdrawing and hydrophobic properties, while the morpholino group could improve solubility compared to purely aromatic substituents. The pyridinyl group may facilitate π-π stacking interactions or act as a hydrogen bond acceptor.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWRBXIXQYVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)I)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea typically involves the reaction of 4-iodoaniline with a suitable isothiocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of solvent and reagent usage to minimize waste and reduce costs.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Ullmann-Type Coupling Reactions
This compound participates in copper-catalyzed Ullmann coupling reactions to form C–N bonds. Key examples include:
Mechanism : The iodophenyl group undergoes oxidative addition with a copper catalyst, followed by transmetallation and reductive elimination to form the C–N bond .
Nucleophilic Substitution Reactions
The thiourea group acts as a nucleophile in reactions with electrophilic partners:
Key Insight : The reaction proceeds via initial nucleophilic attack by the thiourea’s sulfur atom on the electrophilic carbon, followed by cyclization .
Acid-Catalyzed Cyclization
Under acidic conditions, the compound forms heterocyclic structures:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (4N), dichloromethane (room temperature) | Pyrazolo[3,4-c]pyridine derivatives | 88% |
Mechanism : Protonation of the morpholine nitrogen facilitates ring closure through intramolecular cyclization .
Oxidation and Functional Group Interconversion
The thiourea moiety can be oxidized or modified:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (oxidation) | Sulfoxide derivatives (e.g., thienopyridine sulfoxides) | Not quantified |
Application : Sulfoxide derivatives exhibit enhanced solubility and bioactivity in medicinal chemistry contexts .
Cross-Coupling with Amines
Palladium-catalyzed couplings expand its utility in drug discovery:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, ligands (e.g., L17 ), aryl bromides/triflates | Aryl-substituted piperidine derivatives | 70–91% |
Significance : These reactions enable the synthesis of protein kinase Cθ inhibitors and DGAT-1 antagonists .
Key Research Findings:
-
Catalyst Efficiency : Copper(I) complexes (e.g., Cu(PPh₃)₃Br) outperform other catalysts in Ullmann couplings .
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Solvent Effects : Toluene and xylene are optimal for high-temperature reactions, while ethyl acetate facilitates low-temperature steps .
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Structural Insights : The pyridine and morpholine groups stabilize transition states during nucleophilic substitutions.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea exhibits promising anticancer activity. A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Effects
The compound has also shown antimicrobial properties against various pathogens. In vitro evaluations revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that modifications to the thiourea group can enhance its efficacy against specific microbial strains.
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer effects on MCF-7 breast cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 4-iodophenyl group in the target compound distinguishes it from analogues with bromine (e.g., ) or nitro groups (e.g., ). Iodine’s larger atomic radius and polarizability may enhance hydrophobic binding in biological targets compared to bromine or nitro substituents. Morpholino vs. Adamantane: The morpholino group (oxygen/nitrogen heterocycle) likely improves water solubility compared to bulky adamantane-carbonyl derivatives , though adamantane confers rigidity and thermal stability. Pyridinyl Variations: Pyridin-3-yl (target compound) vs. pyridin-2-yl () may alter binding orientation in enzymatic pockets due to differences in nitrogen positioning.
Biological Activity Trends: Thioureas with isoindoloquinoxaline () or nitroaniline () groups show divergent activities: the former lacked antiviral efficacy, while the latter are linked to herbicidal applications. This highlights the critical role of substituent selection in target specificity. Chiral thioureas () are employed in stereochemical resolutions, suggesting the target compound’s morpholino-pyridinyl substituents could also be explored for enantioselective applications.
Synthetic Feasibility: The synthesis of the target compound may parallel methods used for 1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[6-[2-(2-nitroanilino)ethyldisulfanyl]pyridin-3-yl]thiourea (), where multi-step coupling reactions are employed.
Physicochemical Properties
- Solubility: Morpholino-containing thioureas are expected to exhibit higher aqueous solubility than adamantane or purely aromatic derivatives due to the heterocycle’s polarity .
- Thermal Stability: Bulky substituents (e.g., adamantane) enhance thermal stability, whereas flexible ethyl-morpholino chains may reduce melting points .
Biological Activity
1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17IN2O2
- Molecular Weight : 384.21 g/mol
- CAS Number : 473927-69-4
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 483.5 ± 45.0 °C at 760 mmHg
- Flash Point : 246.2 ± 28.7 °C
| Property | Value |
|---|---|
| Molecular Formula | C15H17IN2O2 |
| Molecular Weight | 384.21 g/mol |
| CAS Number | 473927-69-4 |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 483.5 ± 45.0 °C |
| Flash Point | 246.2 ± 28.7 °C |
Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. For instance, studies have shown that compounds with thiourea functional groups exhibit potent antibacterial activity against various pathogenic bacteria . The structure of thiourea allows for the formation of hydrogen bonds, enhancing their interaction with microbial targets.
Anticancer Properties
Recent research has highlighted the anticancer potential of thiourea derivatives. A series of studies indicated that these compounds can inhibit the growth of several cancer cell lines and reverse treatment resistance . The IC50 values for various thiourea derivatives against cancer cell lines have been reported to range from 3 to 20 µM, indicating promising therapeutic efficacy .
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy. For example, a newly synthesized thiourea derivative was shown to have strong antioxidant activity with an IC50 value of approximately 52 µg/mL against ABTS free radicals . This suggests that such compounds could be beneficial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. Studies have demonstrated that certain thiourea derivatives exhibit competitive inhibition against tyrosinase with varying IC50 values .
Case Studies
- Anticancer Activity : A study involving a series of thiourea derivatives showed that one particular compound had an IC50 value of 1.50 µM against human leukemia cell lines, indicating high potency in cancer treatment applications .
- Antimicrobial Efficacy : Another study highlighted the antibacterial effects of a thiourea derivative against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations .
- Tyrosinase Inhibition : A derivative was found to inhibit tyrosinase with an IC50 of 5.9 ± 2.47 μM, outperforming traditional inhibitors like kojic acid .
Q & A
Basic: What are the critical steps in synthesizing 1-(4-Iodophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea to ensure high yield and purity?
Methodological Answer:
The synthesis requires careful optimization of reaction conditions. Key steps include:
- Precursor Selection : Use 4-iodophenyl isothiocyanate and 2-morpholino-2-(pyridin-3-yl)ethylamine as precursors. Ensure stoichiometric equivalence to minimize side products.
- Solvent and Catalyst : Pyridine is often used as both solvent and catalyst for thiourea formation, as demonstrated in analogous thiourea syntheses .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress. Post-reaction, remove pyridine in vacuo to isolate the crude product.
- Purification : Recrystallization from ethanol or ethanol/water mixtures enhances purity, as seen in structurally similar thiourea derivatives .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods can predict energetically favorable pathways:
- Transition State Analysis : Identify intermediates and transition states to pinpoint rate-limiting steps .
- Solvent Effects : Use COSMO-RS simulations to model solvent interactions and select optimal polar aprotic solvents (e.g., DMF, acetonitrile).
- Machine Learning : Train models on existing thiourea reaction datasets to predict yields under varying conditions (temperature, catalysts) .
Basic: What spectroscopic techniques are most effective for characterizing the thiourea moiety?
Methodological Answer:
- NMR : H and C NMR confirm the thiourea linkage (C=S resonance at ~180 ppm in C NMR) and morpholino/pyridyl proton environments .
- X-ray Crystallography : Resolve molecular geometry, as done for 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea (R-factor = 0.053) .
- IR Spectroscopy : Detect N-H stretches (~3200 cm) and C=S vibrations (~1250 cm) to verify functional groups.
Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation in vivo. For example, morpholino groups may undergo oxidative metabolism, reducing bioavailability .
- Protein Binding Studies : Use equilibrium dialysis to assess plasma protein binding, which may limit free drug concentration in vivo.
- Structural Analog Comparison : Compare with analogs like 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile, where thioether groups enhance stability .
Basic: What are the common impurities formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts : Unreacted 4-iodophenyl isothiocyanate or amine precursors. Monitor via HPLC with a C18 column (acetonitrile/water gradient).
- Oxidation Products : Protect reactions under inert gas (N) to prevent C=S oxidation to urea derivatives.
- Mitigation : Use scavengers (e.g., activated charcoal) during recrystallization, as applied in purifying 1-(3-chloro-4-methylphenyl)-2-thiourea .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of the morpholino and pyridyl groups?
Methodological Answer:
- Fragment Replacement : Synthesize analogs replacing morpholino with piperazine or pyridyl with phenyl. Test bioactivity to assess role of hydrogen-bonding (morpholino) and π-π stacking (pyridyl).
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding poses of 1-(4-iodophenyl) derivatives versus chlorophenyl analogs .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models on a library of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
